D-Lactose monohydrate

Description

Properties

CAS No. |

64044-51-5 |

|---|---|

Molecular Formula |

C12H22O11.H2O C12H24O12 |

Molecular Weight |

360.31 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9+,10+,11+,12+;/m1./s1 |

InChI Key |

WSVLPVUVIUVCRA-YYGHFPIASA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |

Other CAS No. |

10039-26-6 64044-51-5 |

physical_description |

Solid; [Merck Index] |

Synonyms |

Gal1-b-4Glc; |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to D-Lactose Monohydrate: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

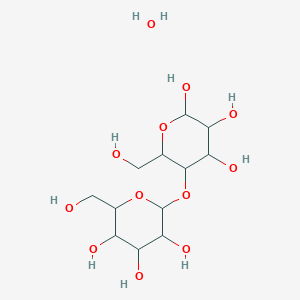

D-Lactose monohydrate, a disaccharide composed of D-galactose and D-glucose, is a critical excipient in the pharmaceutical industry and a key component in many food products. Its physical and chemical properties significantly influence manufacturing processes, formulation stability, and product performance. This technical guide provides an in-depth overview of the core chemical and physical characteristics of this compound, complete with detailed experimental protocols and visual representations of its metabolic pathway.

Chemical and Physical Properties

This compound is a white, crystalline powder with a slightly sweet taste[1][2]. It is a reducing sugar, a characteristic attributed to the hemiacetal group in its glucose unit[3].

Table 1: General Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₂H₂₂O₁₁·H₂O | [1][4] |

| Molar Mass | 360.31 g/mol | [4][5][6] |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | [7] |

| CAS Number | 64044-51-5 | [2][5] |

| pKa | 12.39 ± 0.20 (Predicted) | [8] |

Table 2: Physical Properties of this compound

| Property | Value | References |

| Melting Point | ~215 °C (decomposes) | [1][5] |

| Density | 1.525 g/cm³ | [1][5] |

| Specific Rotation [α]D²⁰ | +54.4° to +55.9° (c=10 in H₂O, after mutarotation) | [9][10][11] |

| Water Solubility | 161 g/L at 20 °C | [12][13] |

| Solubility in other solvents | Very slightly soluble in ethanol; Insoluble in chloroform (B151607) and ether | [5][14] |

| Appearance | White to off-white crystalline powder | [1][2][14] |

| Crystal System | Monoclinic | [15] |

Experimental Protocols

Determination of Water Content by Karl Fischer Titration

This method is used to determine the water content in this compound.

-

Apparatus: Use a calibrated Karl Fischer titrator.

-

Reagent Preparation: Use a suitable Karl Fischer reagent with a known water equivalence factor (F), typically in mg/mL.

-

Titration Vessel Preparation: Add approximately 30 mL of anhydrous methanol (B129727) to the titration vessel and titrate to the electrometric endpoint with the Karl Fischer reagent to neutralize any residual water.

-

Sample Preparation: Accurately weigh approximately 0.1 to 0.3 g of the this compound sample.

-

Titration: Quickly transfer the weighed sample to the titration vessel. Stir the solution for a minimum of 180 seconds to ensure complete dissolution. Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

-

Calculation: Calculate the percentage of water using the formula:

Where:

-

V = volume of Karl Fischer reagent consumed in mL

-

F = water equivalence factor of the reagent in mg/mL

-

W = weight of the sample in g

-

Measurement of Specific Optical Rotation

This procedure determines the specific rotation of this compound, which is a characteristic property.

-

Apparatus: Use a calibrated polarimeter.

-

Sample Preparation:

-

Accurately weigh approximately 10 g of this compound.

-

Dissolve the sample in 80 mL of water by heating to 50 °C.

-

Allow the solution to cool to room temperature.

-

Add 0.2 mL of 6 M ammonium (B1175870) hydroxide (B78521) to accelerate mutarotation.

-

Allow the solution to stand for 30 minutes.

-

Dilute the solution to exactly 100 mL with water in a volumetric flask.

-

-

Measurement:

-

Rinse the polarimeter tube with the prepared solution and then fill it, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and measure the optical rotation at a wavelength of 589.3 nm (sodium D-line) and a temperature of 20 °C.

-

-

Calculation: Calculate the specific rotation using the formula:

Where:

-

[α]D²⁰ = specific rotation

-

α = observed rotation in degrees

-

l = path length of the polarimeter tube in decimeters

-

c = concentration of the solution in g/100 mL

-

Signaling Pathways and Metabolic Fate

This compound itself is not directly involved in intracellular signaling pathways. Its biological significance lies in its hydrolysis into glucose and galactose, which then enter cellular metabolism.

Hydrolysis of Lactose

Lactose is hydrolyzed by the enzyme lactase (β-galactosidase) into its constituent monosaccharides, D-glucose and D-galactose. This process is a prerequisite for their absorption in the small intestine.

Hydrolysis of this compound by Lactase

Leloir Pathway for Galactose Metabolism

Once absorbed, galactose is primarily metabolized in the liver via the Leloir pathway to be converted into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen (B147801) synthesis[3][19][20][21].

The Leloir Pathway for Galactose Metabolism

Conclusion

This technical guide has provided a detailed overview of the essential chemical and physical properties of this compound, crucial for its application in research, drug development, and manufacturing. The provided experimental protocols offer a foundation for quality control and characterization, while the metabolic pathway diagrams illustrate its biological fate. A thorough understanding of these properties is paramount for optimizing its use and ensuring product quality and efficacy.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. This compound | C12H24O12 | CID 522113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. You are being redirected... [bio-world.com]

- 7. Lactose, monohydrate | C12H24O12 | CID 62223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lactose CAS#: 63-42-3 [m.chemicalbook.com]

- 9. hpcimedia.com [hpcimedia.com]

- 10. drugfuture.com [drugfuture.com]

- 11. drugfuture.com [drugfuture.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. This compound | 64044-51-5 [chemicalbook.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. uspbpep.com [uspbpep.com]

- 19. Leloir pathway - Wikipedia [en.wikipedia.org]

- 20. PathWhiz [smpdb.ca]

- 21. The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to D-Lactose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of D-Lactose monohydrate, a disaccharide widely utilized in the pharmaceutical and food industries. It details the compound's chemical identifiers, physicochemical properties, and standard analytical methodologies.

Chemical Identifier: CAS Number

The primary Chemical Abstracts Service (CAS) number for the monohydrate form of D-Lactose is 64044-51-5 .[1][2][3][] It is important to distinguish this from other related substances:

-

10039-26-6: This CAS number is also frequently used for lactose (B1674315) monohydrate, particularly in pharmaceutical and food-grade specifications.[5][6][7]

-

63-42-3: This CAS number corresponds to anhydrous lactose, which lacks the molecule of water.[]

This compound is a disaccharide composed of D-galactose and D-glucose units linked by a β-1,4 glycosidic bond.[7] It is a white, crystalline powder commonly known as milk sugar.[2]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 64044-51-5 | [1][3][] |

| Molecular Formula | C₁₂H₂₂O₁₁ · H₂O | [2][3] |

| Molecular Weight | 360.31 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2][][6] |

| Melting Point | ~215-219 °C (with decomposition) | [1] |

| Solubility | Soluble in warm water (0.1 g/mL); very slightly soluble in ethanol. | [1][8] |

| Density | ~1.525 g/cm³ | [1][8] |

| Specific Rotation [α] | +52.4° to +55.9° (c=4.5 in H₂O at 22°C) | [9] |

| Water Content | 4.5% - 5.5% (by Karl Fischer titration) | [9][10][11] |

| pH (10% w/v solution) | 4.0 - 7.5 | [6][9] |

| Residue on Ignition | ≤ 0.3% | [6] |

Biochemical Pathway

D-Lactose serves as a crucial energy source in neonates. Its metabolism is initiated by enzymatic hydrolysis.

Experimental Protocols & Workflows

Detailed methodologies for the characterization and quality control of this compound are critical for its application in research and drug development.

Determination of Water Content (Karl Fischer Titration)

This method quantifies the water content, a critical parameter for the monohydrate form.[11]

-

Principle: The Karl Fischer (KF) titration is a specific method for water determination. The sample is dissolved in a suitable solvent and titrated with a KF reagent containing iodine. Water reacts with the iodine, and the endpoint is detected potentiometrically.

-

Reagents:

-

Titrant: One-component Karl Fischer reagent (e.g., Aquastar® CombiTitrant 5).

-

Solvent: Anhydrous methanol (B129727) (e.g., Aquastar® CombiMethanol). For samples with poor solubility, up to 50% formamide (B127407) can be added to the methanol.[11]

-

-

Apparatus: Automated Karl Fischer titrator.

-

Procedure:

-

Place 50 mL of the KF solvent into the titration cell.

-

Titrate the solvent to a dry endpoint to eliminate residual water.

-

Accurately weigh approximately 0.1 g to 0.3 g of the this compound sample.

-

Add the sample to the conditioned titration cell.

-

Start the titration. A stirring time of at least 180 seconds is recommended to ensure complete dissolution of the sample.[11]

-

The instrument will automatically stop at the endpoint and calculate the water content. The theoretical water concentration for the monohydrate is 5%.[11]

-

The following diagram illustrates the general workflow for this analysis.

Analysis of Protein and Light-Absorbing Impurities

This spectrophotometric method is used to assess the purity of the lactose sample by measuring the absorbance of a solution at specific wavelengths, as specified by the United States Pharmacopeia (USP).[10][12]

-

Principle: Impurities in the lactose sample may absorb light in the UV-visible spectrum. By measuring the absorbance at defined wavelengths, the level of these impurities can be controlled.

-

Procedure:

-

Sample Solution Preparation: Prepare a 1% (w/v) solution of this compound in water.[12]

-

Spectrophotometric Measurement: Using a suitable UV-Vis spectrophotometer, measure the absorbance of the sample solution in a 1 cm path length cuvette.

-

Acceptance Criteria:

-

Specific Optical Rotation

This analysis confirms the identity and chiral purity of the D-(+)-lactose.

-

Principle: Chiral molecules rotate the plane of polarized light. The specific rotation is a characteristic property of an optically active compound.

-

Procedure:

-

Sample Preparation: Accurately weigh about 10 g of the sample and dissolve it in 80 mL of water by heating to 50°C. Allow the solution to cool.

-

Add 0.2 mL of 6M ammonia (B1221849) and allow the solution to stand for 30 minutes to complete mutarotation.[13]

-

Dilute the solution to exactly 100 mL with water and bring the temperature to 25°C.

-

Measurement: Use a polarimeter to measure the optical rotation of the solution in a 1 dm tube.

-

Calculation: The specific rotation is calculated based on the observed rotation, concentration, and path length. The accepted range is typically between +54.4° and +55.9°, calculated on an anhydrous basis.[9][13]

-

References

- 1. This compound | 64044-51-5 [chemicalbook.com]

- 2. CAS 64044-51-5: Lactose, monohydrate | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. rpicorp.com [rpicorp.com]

- 7. CAS 10039-26-6: D(+)-lactose monohydrate | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. pharmacopeia.cn [pharmacopeia.cn]

- 11. Determination of Water Content in D(+)-lactose-monohydrate Using Karl Fischer Titration [sigmaaldrich.com]

- 12. usp.org [usp.org]

- 13. Method of Analysis for Anhydrous Lactose | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Molecular Weight of D-Lactose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular weight of D-Lactose monohydrate, a critical parameter in research, development, and quality control within the pharmaceutical and biotechnology industries. It details the compound's chemical formula, the calculation of its molecular weight from constituent atomic masses, and outlines an experimental protocol for its verification.

Chemical Composition and Molecular Weight

This compound is a disaccharide composed of one galactose and one glucose molecule, with a single water molecule integrated into its crystal structure.[1][2] This water of hydration is crucial to its stability and physical properties.[2] The empirical formula for this compound is C₁₂H₂₂O₁₁·H₂O, which is often represented as C₁₂H₂₄O₁₂.[1][3][4][5]

The molecular weight is calculated by summing the atomic weights of its constituent atoms. The standard atomic weights for carbon, hydrogen, and oxygen are based on the weighted average of their natural isotopes.[6]

Data Presentation: Calculation of Molecular Weight

The molecular weight of this compound is consistently cited as approximately 360.31 g/mol .[4][5][7] The calculation based on the atomic weights of its constituent elements confirms this value.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 12 | 12.011[8] | 144.132 |

| Hydrogen | H | 24 | 1.008[9][10] | 24.192 |

| Oxygen | O | 12 | 15.999[11][12][13] | 191.988 |

| Total | 360.312 |

Note: The final calculated value aligns with the widely accepted molecular weight of 360.31 g/mol .[14][15]

Importance in Drug Development

Lactose (B1674315) is a cornerstone excipient in the pharmaceutical industry, widely used as a filler, diluent, and binder in solid dosage forms like tablets and capsules.[16][17] It is also utilized as a carrier in dry powder inhalers (DPIs).[16][18] An accurate understanding of its molecular weight is fundamental for:

-

Formulation Stoichiometry: Ensuring precise calculations for drug substance-to-excipient ratios.

-

Analytical Chemistry: Calibrating and validating analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry.

-

Quality Control: Verifying the identity and purity of raw materials to meet pharmacopoeial standards.[17]

Experimental Determination of Molecular Weight

While the molecular weight can be calculated theoretically, its experimental verification is a standard procedure in chemical analysis. Mass spectrometry is the most common and precise technique for determining the molecular weight of small molecules like lactose.

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines a general procedure for determining the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of a this compound sample.

Materials:

-

This compound sample (pharmaceutical grade)

-

High-purity solvent (e.g., methanol/water mixture)

-

Mass spectrometer with an ESI source

-

Syringe pump and sample loop

-

Calibration standard (e.g., sodium iodide)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 10 mL of the solvent mixture to create a 100 µg/mL stock solution.

-

Further dilute the stock solution to a final concentration suitable for ESI-MS analysis (typically 1-10 µg/mL).

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer across the desired mass range using a known calibration standard to ensure mass accuracy.

-

-

Sample Infusion and Ionization:

-

Introduce the diluted sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

A heated desolvation gas (e.g., nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions of the analyte.

-

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z). Lactose typically forms adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), or a protonated molecule ([M+H]⁺).

-

-

Detection and Data Acquisition:

-

The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

-

-

Data Analysis:

-

Identify the peaks in the mass spectrum corresponding to the lactose molecule. For lactose monohydrate (MW ≈ 360.31), the anhydrous lactose molecule (MW ≈ 342.30) is what is typically ionized.

-

Expect to see a prominent peak for the sodium adduct [C₁₂H₂₂O₁₁ + Na]⁺ at an m/z of approximately 365.1.

-

Calculate the molecular weight of the neutral molecule from the observed m/z of the identified ion (e.g., for [M+Na]⁺, MW = m/z - 22.99).

-

Compare the experimentally determined molecular weight with the theoretical value.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the mass spectrometry protocol for determining the molecular weight of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Lactose Monohydrate: A Key Excipient in Pharmaceutical Formulation [celluloseankit.com]

- 3. Lactose monohydrate [webbook.nist.gov]

- 4. This compound | C12H24O12 | CID 522113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. discofinechem.com [discofinechem.com]

- 8. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Lactose, Monohydrate, Powder, N.F., J.T. Baker™ | Fisher Scientific [fishersci.ca]

- 16. What are the applications of lactose monohydrate? - AUCO [aucoindustry.com]

- 17. Lactose in Pharmaceutical Applications [drug-dev.com]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Solubility of D-Lactose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of D-Lactose monohydrate (α-lactose monohydrate), a critical parameter in pharmaceutical formulation, food science, and chemical engineering. Understanding the solubility of this common excipient in various solvent systems is fundamental to controlling crystallization, dissolution rates, and bioavailability.

Solubility in Aqueous Systems

The solubility of lactose (B1674315) in water is a complex function of temperature, influenced by the mutarotation between its two anomeric forms, α-lactose and β-lactose.[1][2] When α-lactose monohydrate, the most common commercial form, is dissolved in water, it undergoes mutarotation until an equilibrium is established between the α- and β-anomers.[2] At room temperature, this equilibrium consists of approximately 40% α-lactose and 60% β-lactose.[1] While β-lactose is initially more soluble than the α-form, the final solubility is determined by the equilibrium between the two.[1]

The dissolution of α-lactose monohydrate is relatively slow compared to other sugars because the process is limited by the rate of mutarotation.[3] As α-lactose dissolves and converts to the more soluble β-form, more α-lactose can then dissolve until the solution is saturated with respect to the α-anomer.[3] The solubility of lactose in water increases significantly with temperature.[1][4][5][6]

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g solution) | Solubility (g / 100 mL) |

| 15 | - | ~20[7] |

| 25 | 18.90[5] | - |

| 40 | 25.15[5] | - |

| 60 | 37.21[5] | - |

Note: Data is compiled from multiple sources. Solubility values can vary slightly based on experimental conditions and the specific form of lactose used.

The process of dissolution and mutarotation is a critical concept for anyone working with aqueous lactose solutions.

Caption: Dissolution and mutarotation equilibrium of α-lactose monohydrate in water.

Solubility in Organic Solvents

The solubility of this compound in pure organic solvents is generally very low.[5] This property is exploited in crystallization processes where organic solvents can be used as anti-solvents.[5] However, measurable solubility data exists for a range of common solvents. A systematic study evaluated the solubility of α-lactose monohydrate in 15 different mono-solvents at temperatures ranging from 274.05 K to 323.05 K (1°C to 50°C), demonstrating that solubility, while low, increases with rising temperature.[8][9][10]

The dissolution process in these organic solvents was found to be endothermic, entropy-driven, and spontaneous.[9][10] The solvent properties play a significant role, with methanol (B129727) providing the highest solubility and 1-hexanol (B41254) the lowest among the tested solvents.[8][9][10]

Table 2: Mole Fraction Solubility (x104) of α-Lactose Monohydrate in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction (x104) |

| Methanol | 2.37 |

| 1-Butanol | 1.15 |

| Isopropanol | 1.05 |

| Ethanol (B145695) | 0.94 |

| 1-Propanol | 0.88 |

| 1-Heptanol | 0.82 |

| Isobutanol | 0.79 |

| Propionic Acid | 0.73 |

| 1-Pentanol | 0.65 |

| 1-Octanol | 0.49 |

| Acetonitrile (B52724) | 0.48 |

| Isoamylol | 0.45 |

| 2-Butanol | 0.39 |

| Cyclohexanone | 0.35 |

| 1-Hexanol | 0.28 |

Data adapted from a study by Wang et al. (2022).[8][9][10][11] Note that while some sources describe lactose as practically insoluble in ethanol, this quantitative data indicates a measurable, albeit low, solubility.

Solubility in Aqueous-Organic Mixtures

In binary solvent systems, such as ethanol-water mixtures, the solubility of lactose is highly dependent on the solvent composition. The solubility of both α- and β-lactose decreases as the concentration of ethanol in the aqueous solution increases.[4][5] This principle is fundamental to anti-solvent crystallization methods used for lactose purification. For instance, in a 70% (v/v) acetonitrile/water mixture at 20°C, the solubility of lactose drops to approximately 0.33% (w/v).[5] The type of organic co-solvent also has a significant impact; in biphasic systems, the order of decreasing lactose solubility is influenced by the organic solvent in the order of acetonitrile > ethanol > ethyl acetate.[12]

Experimental Protocols for Solubility Determination

Accurate determination of lactose solubility requires robust experimental and analytical methods. The choice of method depends on the solvent system, required precision, and available equipment.

Gravimetric Method for Organic Solvents

The static gravimetric method is a reliable technique for determining solubility in pure or mixed solvents, especially when the solute has low volatility.[8][9][10]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in a sealed, jacketed glass vessel.

-

Equilibration: The vessel is maintained at a constant temperature (e.g., using a circulating water bath) and stirred continuously for a sufficient time (e.g., >10 hours) to ensure solid-liquid equilibrium is reached.

-

Phase Separation: After stirring is stopped, the solution is allowed to stand undisturbed (e.g., >8 hours) at the same constant temperature to allow the undissolved solid to settle.

-

Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to prevent temperature-induced precipitation or dissolution. The syringe is often fitted with a filter (e.g., 0.45 µm) to remove any fine particulates.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the lactose) until a constant weight is achieved.

-

Quantification: The mass of the remaining lactose residue is determined gravimetrically. The mole fraction solubility is then calculated from the mass of the dissolved lactose and the mass of the solvent in the sampled aliquot.

-

Solid Phase Analysis: The residual solid from the equilibrium vessel should be analyzed (e.g., using X-ray powder diffraction) to confirm that no phase change or solvate formation has occurred during the experiment.[11]

Caption: Experimental workflow for the gravimetric solubility determination method.

Analytical Methods for Aqueous Solutions

For aqueous systems, where evaporation is less practical, the concentration of dissolved lactose is typically measured using analytical techniques after achieving equilibrium.

Methodology:

-

Equilibration: Prepare a saturated solution as described in steps 1-3 of the gravimetric method.

-

Sampling & Dilution: Withdraw a known volume of the clear, saturated supernatant. Dilute the sample precisely with an appropriate solvent (e.g., water or mobile phase) to bring the lactose concentration into the linear range of the analytical instrument.[13]

-

Analysis: Quantify the lactose concentration using a validated analytical method. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): This is a widely used technique.[14] Since lactose lacks a strong chromophore, detection is typically achieved using a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[13]

-

Enzymatic Assays: These methods use the enzyme β-galactosidase to hydrolyze lactose into glucose and galactose.[15][16] The amount of glucose or galactose produced is then quantified, which is proportional to the initial lactose concentration.[13][15]

-

Refractive Index Analysis: The refractive index of the solution is measured and correlated to lactose concentration using a calibration curve.[4] This method is effective for binary systems but can be complicated by other solutes.

-

References

- 1. dl.icdst.org [dl.icdst.org]

- 2. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mro.massey.ac.nz [mro.massey.ac.nz]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. 5989-81-1・Lactose Monohydrate・124-00092[Detail Information] | [Life Science][Analytical Chemistry][Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Lactose Concentration in Low-Lactose and Lactose-Free Milk, Milk Products, and Products Containing Dairy Ingredients, Enzymatic Method: Single-Laboratory Validation First Action Method 2020.08 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

The Anomeric Distinction: A Technical Guide to Alpha- and Beta-Lactose Monohydrate for Pharmaceutical Scientists

For researchers, scientists, and drug development professionals, a deep understanding of excipient properties is paramount to ensuring drug product quality, stability, and efficacy. Lactose, a ubiquitous excipient, exists in two primary anomeric forms: alpha-lactose (B80435) and beta-lactose. While chemically similar, their distinct physicochemical properties, stemming from a subtle difference in stereochemistry, have significant implications for pharmaceutical formulation and manufacturing. This technical guide provides an in-depth exploration of the core differences between alpha-lactose monohydrate and beta-lactose, supported by quantitative data, experimental methodologies, and visual representations.

The Structural Foundation: Anomers and Their Stereochemistry

Lactose is a disaccharide composed of a galactose unit and a glucose unit linked by a β-1,4 glycosidic bond.[1] The anomeric forms, α-lactose and β-lactose, differ in the orientation of the hydroxyl group on the anomeric carbon (C1) of the glucose moiety.[1][2] In α-lactose, the hydroxyl group is in the axial position, while in β-lactose, it is in the equatorial position. This seemingly minor structural variance gives rise to profound differences in their physical and functional attributes.[1] α-lactose typically crystallizes as a monohydrate, incorporating one molecule of water into its crystal structure, whereas β-lactose is anhydrous.[3]

References

The Crystalline Architecture of α-Lactose Monohydrate: A Technical Guide for Pharmaceutical Scientists

An in-depth exploration of the crystal structure, experimental characterization, and analytical workflows for α-lactose monohydrate, a pivotal excipient in drug development.

Introduction

Alpha-lactose monohydrate (α-LM) is a disaccharide, composed of galactose and glucose, that stands as one of the most widely used excipients in the pharmaceutical industry. Its prevalence in solid dosage forms, such as tablets and dry powder inhalers, is a testament to its favorable physicochemical properties, including its high stability and compatibility with a wide range of active pharmaceutical ingredients (APIs). The crystalline state of α-lactose monohydrate is a critical determinant of its bulk powder properties, influencing everything from flowability and compressibility during manufacturing to the stability and dissolution rate of the final drug product. A comprehensive understanding of its three-dimensional atomic arrangement is therefore paramount for researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the crystal structure of α-lactose monohydrate, outlines the experimental protocols for its characterization, and presents key crystallographic data in a structured format.

The Crystal Structure of α-Lactose Monohydrate

The crystal structure of α-lactose monohydrate (C₁₂H₂₂O₁₁·H₂O) has been elucidated by single-crystal X-ray diffraction and further refined by neutron diffraction studies. It crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.

Molecular Conformation and Packing

The α-lactose molecule consists of a β-D-galactopyranosyl unit linked to an α-D-glucopyranose unit via a β(1→4) glycosidic bond. In the crystalline state, the molecule adopts a specific conformation stabilized by an intramolecular hydrogen bond. The crystal lattice is held together by an extensive network of intermolecular hydrogen bonds, with sixteen such bonds connecting one lactose (B1674315) molecule to its neighbors.[1] The water molecule is integral to the stability of the crystal structure, participating in this hydrogen-bonding network and forming a pocket with four lactose molecules.[2] This intricate arrangement of hydrogen bonds contributes to the material's overall stability.

Crystallographic Data

The precise dimensions of the unit cell and other crystallographic parameters are essential for the unambiguous identification and characterization of α-lactose monohydrate. These parameters can vary slightly with temperature. Below are the crystallographic data determined at room temperature and at a cryogenic temperature (150 K).

Table 1: Crystallographic Data for α-Lactose Monohydrate at Room Temperature

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 7.815 Å |

| b | 21.567 Å |

| c | 4.844 Å |

| α | 90° |

| β | 106.2° |

| γ | 90° |

| Z | 2 |

| Calculated Density (Dx) | 1.52 g/cm³ |

| Measured Density (Dm) | 1.53 g/cm³ |

Source:[1]

Table 2: Crystallographic Data for α-Lactose Monohydrate at 150 K

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a | 7.7599 Å |

| b | 21.540 Å |

| c | 4.7830 Å |

| α | 90° |

| β | 105.911° |

| γ | 90° |

| Z | 2 |

| R-factor | 0.0385 |

Source:[3]

Experimental Characterization Protocols

The determination and verification of the crystal structure of α-lactose monohydrate rely on a suite of analytical techniques. The following sections provide detailed methodologies for the key experiments.

Crystal Growth

Obtaining high-quality single crystals is a prerequisite for single-crystal X-ray diffraction.

Methodology:

-

Solvent Selection: Prepare a supersaturated solution of α-lactose in a suitable solvent. Water is a common choice, and a good optically transparent single crystal of α-LM has been grown from water.[4] Other solvents and solvent mixtures, such as dimethylsulfoxide (DMSO) with the addition of polar protic solvents like water or ethanol, can also be used to control nucleation and growth.[4]

-

Slow Evaporation/Cooling: The key to growing large, well-formed single crystals is to allow them to form slowly.[5]

-

Vapor Diffusion/Slow Evaporation: Place the supersaturated solution in a flask covered with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.[5]

-

Slow Cooling: If crystallization is induced by cooling, the temperature of the solution should be lowered gradually.[5]

-

-

Crystal Harvesting: Once crystals of sufficient size (ideally 0.1-0.3 mm in each dimension) and quality (transparent, no visible defects) have formed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.

-

Data Collection:

-

The mounted crystal is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα, λ = 1.5418 Å, or Mo Kα, λ = 0.7107 Å) is directed at the crystal.

-

The crystal is rotated, and a series of diffraction patterns are collected on a detector at different orientations.

-

-

Data Processing:

-

The collected diffraction spots are indexed to determine the unit cell parameters and crystal system.

-

The intensities of the diffraction spots are integrated.

-

-

Structure Solution and Refinement:

-

The initial crystal structure is determined from the diffraction data using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined to achieve the best fit between the calculated and observed diffraction patterns.

-

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess crystallinity.

Methodology:

-

Sample Preparation: A finely ground powder of the sample (approximately 200 mg) is packed into a sample holder, ensuring a flat and smooth surface that is flush with the holder's surface.[6]

-

Instrument Setup:

-

The diffractometer is typically operated in a Bragg-Brentano geometry.

-

The X-ray source is usually a Cu Kα tube, operated at standard power settings (e.g., 40 kV and 40 mA).[6]

-

-

Data Collection:

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline material and can be compared to reference patterns for phase identification.

Neutron Diffraction

Neutron diffraction provides complementary information to X-ray diffraction, particularly in locating hydrogen atoms.

Methodology:

-

Sample Preparation: Due to the lower scattering cross-section of neutrons, larger single crystals are typically required compared to SC-XRD.

-

Data Collection:

-

The crystal is placed in a beam of neutrons from a nuclear reactor or spallation source.[9]

-

A monochromator is used to select neutrons of a specific wavelength.

-

The diffracted neutrons are detected by a position-sensitive detector.

-

-

Data Analysis: The data is processed and the structure is refined in a manner similar to SC-XRD, with the resulting scattering length density map clearly showing the positions of hydrogen (or deuterium) atoms.

Spectroscopic Techniques

Vibrational spectroscopy methods are sensitive to the local molecular environment and are powerful tools for characterizing the solid-state form of α-lactose monohydrate.

Raman Spectroscopy Methodology:

-

Sample Preparation: Typically, no sample preparation is required. The powder can be analyzed directly in a vial or on a microscope slide.[10][11]

-

Data Acquisition:

-

A monochromatic laser is focused on the sample.

-

The scattered light is collected and passed through a spectrometer.

-

The Raman spectrum (intensity vs. Raman shift in cm⁻¹) is recorded.

-

-

Analysis: The spectrum is analyzed for characteristic peaks that are unique to the crystalline form of α-lactose monohydrate.

Terahertz Time-Domain Spectroscopy (THz-TDS) Methodology:

-

Sample Preparation: The sample is typically prepared as a thin pellet, often mixed with a THz-transparent matrix like polyethylene (B3416737) (PE).

-

Data Acquisition:

-

Analysis: The time-domain data is Fourier transformed to obtain the frequency-dependent absorption and refractive index. α-Lactose monohydrate has characteristic absorption peaks in the THz region, for instance at 0.53 THz.[12]

Visualization of Workflows and Relationships

To aid in the conceptual understanding of the processes involved in characterizing the crystal structure of α-lactose monohydrate, the following diagrams illustrate the key workflows and relationships.

Conclusion

The well-defined crystal structure of α-lactose monohydrate is fundamental to its consistent performance as a pharmaceutical excipient. The monoclinic lattice, stabilized by an extensive network of hydrogen bonds involving an integral water molecule, provides the basis for its physical and chemical stability. The experimental techniques outlined in this guide, from single-crystal X-ray diffraction to vibrational spectroscopy, provide a robust toolkit for the comprehensive characterization of this critical material. For drug development professionals, a thorough understanding and application of these methods are essential for ensuring the quality, efficacy, and manufacturability of solid dosage forms. The data and protocols presented herein serve as a valuable resource for the ongoing research and quality control of α-lactose monohydrate in the pharmaceutical industry.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. Understanding the crystallization behavior of α-lactose monohydrate (α-LM) through molecular interaction in selected solvents and solvent mixtures under different growth conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. mcgill.ca [mcgill.ca]

- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 8. Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Raman spectroscopy for quantitative analysis of pharmaceutical solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mro.massey.ac.nz [mro.massey.ac.nz]

A Comprehensive Technical Guide to the Safe Handling of D-Lactose Monohydrate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for D-Lactose monohydrate in a laboratory environment. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental work.

Chemical and Physical Properties

This compound is a disaccharide composed of D-galactose and D-glucose.[1] It is a white to off-white crystalline powder that is odorless and has a slightly sweet taste.[2][3] While generally considered non-hazardous, understanding its physical and chemical properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₂H₂₂O₁₁·H₂O | [4] |

| Molecular Weight | 360.31 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Odor | Odorless | [2] |

| Melting Point | ~215 °C (decomposes) | [5][6] |

| Solubility in Water | 0.1 g/mL (in warm water) | [5] |

| pH | 4.0 - 6.5 (10% w/v solution) | [7] |

| Stability | Stable under normal conditions.[8] | [8] |

Toxicological Data

This compound is of very low toxicity.[9] Ingestion of large amounts may cause gastrointestinal irritation.[10]

Table 2: Acute Toxicity of this compound

| Route of Exposure | Species | LD50 | References |

| Oral | Rat | > 10,000 mg/kg | [9][11] |

There are no established occupational exposure limits for this compound.[1][12][13]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is not classified as a dangerous substance.[1][14] However, as with any chemical, appropriate safety measures should be taken. The primary physical hazard associated with this compound powder is the potential for dust explosion if dispersed in the air in sufficient concentrations and exposed to an ignition source.[12][15]

Table 3: Recommended Personal Protective Equipment (PPE)

| Type of Protection | Specification | Rationale | References |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye contact with the powder. | [9][13] |

| Hand Protection | Protective gloves (e.g., nitrile rubber). | To prevent skin contact. | [9][13] |

| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. | [13] |

| Respiratory Protection | Not required under normal use conditions with adequate ventilation. A NIOSH/MSHA approved respirator should be used if dust is generated and exposure limits are exceeded. | To prevent inhalation of the powder. | [9][13] |

Experimental Protocols Involving this compound

This compound is a common excipient in the pharmaceutical industry and a component in certain microbiological media.

Preparation of Lactose (B1674315) Broth for Microbiological Testing

Lactose broth is used to detect the presence of coliform bacteria in water, foods, and dairy products.[16]

Methodology:

-

Dissolution: Suspend 13g of lactose broth powder in 1 liter of distilled water. The composition of the powder typically includes beef extract (3g), peptone (5g), and lactose monohydrate (5g).

-

Dispensing: Dispense the solution into test tubes containing an inverted Durham tube.

-

Sterilization: Autoclave at 121°C for 15 minutes.

-

Inoculation: Inoculate the cooled broth with the sample to be tested.

-

Incubation: Incubate at 35°C for 24-48 hours.

-

Observation: The presence of gas in the Durham tube indicates a positive test for coliforms.

Use as a Filler-Binder in Tablet Formulation (Direct Compression)

This compound is widely used as a diluent in tablet manufacturing due to its excellent compressibility and inertness.[2][17]

Methodology:

-

Blending: The active pharmaceutical ingredient (API) is blended with this compound and other excipients such as binders, disintegrants, and lubricants.

-

Compression: The blended powder is then fed into a tablet press and compressed into tablets of the desired size, shape, and hardness.

-

Quality Control: The resulting tablets are tested for various parameters such as weight variation, hardness, friability, and dissolution.

Safe Handling and Storage Workflow

The following diagram illustrates the standard workflow for the safe handling and storage of this compound in a laboratory setting.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. | [10] |

| Skin Contact | Wash off with plenty of water. | [10] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | [10] |

Fire-Fighting Measures

While not highly flammable, the dust of this compound can form explosive mixtures with air.[15]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[18]

-

Specific Hazards: In the event of a fire, carbon monoxide and carbon dioxide may be produced.[18]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[18]

Accidental Release Measures

The following flowchart outlines the appropriate response to a spill of this compound.

References

- 1. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. This compound | C12H24O12 | CID 522113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 64044-51-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Lactose Monohydrate: A Key Excipient in Pharmaceutical Formulation [celluloseankit.com]

- 11. Lactose Toxicity (LD50) | AAT Bioquest [aatbio.com]

- 12. dentistry.ouhsc.edu [dentistry.ouhsc.edu]

- 13. thermofishersci.in [thermofishersci.in]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. rpicorp.com [rpicorp.com]

- 16. tmmedia.in [tmmedia.in]

- 17. nbinno.com [nbinno.com]

- 18. shop.neofroxx.com [shop.neofroxx.com]

The Hygroscopicity of D-Lactose Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of D-Lactose monohydrate, a critical excipient in the pharmaceutical industry. Understanding the interaction of this sugar with moisture is paramount for ensuring the stability, efficacy, and manufacturability of countless drug products. This document details the moisture sorption behavior, critical humidity levels, and phase transitions of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to the Hygroscopicity of Lactose (B1674315)

Lactose, a disaccharide composed of galactose and glucose, exists in various solid forms, with α-lactose monohydrate and β-lactose being the most common crystalline forms.[1][2] Amorphous lactose is also prevalent, particularly in spray-dried formulations.[3][4] The hygroscopicity of lactose, its ability to attract and hold water molecules from the surrounding environment, is highly dependent on its physical form.[5]

α-Lactose monohydrate , the focus of this guide, is generally considered non-hygroscopic at room temperature and at relative humidities (RH) below 95%.[6] It contains approximately 5% water by weight as an integral part of its crystal structure.[2][7] However, exposure to high humidity and temperature can induce physical changes, impacting its performance as an excipient.[8] In contrast, amorphous lactose is highly hygroscopic and readily absorbs moisture, which can lead to undesirable caking, crystallization, and altered powder flow.[5][9]

Quantitative Data on Moisture Sorption and Stability

The interaction of this compound with water vapor is a critical parameter for predicting its storage stability and processing behavior. The following tables summarize key quantitative data from various studies.

Table 1: Deliquescence Point (RH₀) of Lactose Forms at Various Temperatures

| Lactose Form | Temperature (°C) | Deliquescence Point (RH₀) (%) |

| α-Lactose Monohydrate | 20 | 99 |

| 50 | 98 | |

| β-Anhydrous Lactose | 20 | 89 |

| 50 | 82 | |

| Stable α-Anhydrous Lactose | 20 | 87 |

| 50 | 82 |

Data sourced from:[1]

Table 2: Anhydrate-to-Hydrate Transition Boundaries at Various Temperatures

| Transition | Temperature (°C) | Relative Humidity (RH) (%) |

| β-Anhydrous to Monohydrate | 20 | 77 |

| 50 | 79 | |

| Stable α-Anhydrous to Monohydrate | 20 | 63 |

| 50 | 79 | |

| Unstable α-Anhydrous to Monohydrate | 20 | 10 |

| 50 | 13 |

Data sourced from:[1]

Experimental Protocols for Characterizing Hygroscopicity

Accurate characterization of the hygroscopic properties of this compound relies on well-defined experimental protocols. The following sections detail the methodologies for key analytical techniques.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled relative humidity at a constant temperature.[10][11] It is a powerful tool for determining moisture sorption isotherms, identifying critical humidity points for phase transitions, and quantifying amorphous content.[12][13]

Methodology:

-

Sample Preparation: A small amount of the lactose sample (typically 1-10 mg) is placed in the DVS instrument's microbalance.[14]

-

Drying: The sample is initially dried to a constant mass under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) to establish a baseline.[12]

-

Sorption/Desorption Cycle: The relative humidity is then increased in a stepwise or ramped fashion (e.g., 10% RH increments from 0% to 90% RH).[11][12] The sample mass is continuously monitored until equilibrium is reached at each RH step. Following the sorption phase, the RH is typically decreased in a similar manner to study the desorption behavior.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption isotherm. Inflection points or sharp changes in the isotherm can indicate phase transitions such as glass transition or crystallization.[15]

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[16][17] It is particularly useful for distinguishing between free water and the water of crystallization in lactose monohydrate.[7][16]

Methodology:

-

Reagent Preparation: The KF titrator is prepared with a suitable KF reagent, which typically consists of iodine, sulfur dioxide, a base, and a solvent (e.g., methanol).

-

Titration Cell Conditioning: The titration cell is conditioned to a dry state by the instrument.

-

Sample Introduction: A precisely weighed amount of the lactose sample (e.g., 0.1 - 0.3 g for volumetric titration) is introduced into the titration cell.[7] For complete dissolution, a co-solvent like formamide (B127407) (not exceeding 50%) may be added, and the titration can be performed at a slightly elevated temperature (e.g., 50°C).[7]

-

Titration: The KF reagent is added to the sample until all the water has reacted, which is indicated by an electrometric endpoint.

-

Calculation: The water content is calculated based on the amount of KF reagent consumed. The theoretical water content of pure α-lactose monohydrate is 5.0%.[2][7]

Gravimetric Analysis using Saturated Salt Solutions

A static gravimetric method using saturated salt solutions in desiccators can be employed to determine moisture sorption isotherms.[6][18] This method relies on the principle that a saturated salt solution in a sealed container will maintain a constant relative humidity in the headspace at a given temperature.[19][20][21]

Methodology:

-

Preparation of Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt to create a range of controlled relative humidities.

-

Sample Preparation: Pre-weighed samples of lactose are placed in open containers within the desiccators.

-

Equilibration: The samples are allowed to equilibrate at a constant temperature until they reach a constant weight, which may take several weeks.[22]

-

Mass Measurement: The final mass of the samples is recorded.

-

Data Analysis: The moisture uptake is calculated as the percentage change in mass and plotted against the known relative humidity of each salt solution to construct the sorption isotherm.

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and the phase behavior of lactose.

Caption: Experimental Workflow for Dynamic Vapor Sorption (DVS) Analysis.

Caption: Phase Transitions of Lactose under Varying Humidity Conditions.

Conclusion

The hygroscopicity of this compound is a multifaceted property that is intrinsically linked to its physical form and environmental conditions. While crystalline α-lactose monohydrate is relatively stable at ambient conditions, the presence of amorphous content or exposure to high relative humidity and temperature can lead to significant physical changes. A thorough understanding and characterization of these properties, utilizing techniques such as Dynamic Vapor Sorption and Karl Fischer titration, are essential for the successful development and manufacturing of stable and effective pharmaceutical products. The data and protocols presented in this guide serve as a valuable resource for professionals in the field.

References

- 1. RH-temperature stability diagram of α- and β-anhydrous and monohydrate lactose crystalline forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tainstruments.com [tainstruments.com]

- 3. Alpha-D-Lactose monohydrate | 5989-81-1 [chemicalbook.com]

- 4. Alpha-D-Lactose monohydrate One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Water Content in D(+)-lactose-monohydrate Using Karl Fischer Titration [sigmaaldrich.com]

- 8. pharmtech.com [pharmtech.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. tainstruments.com [tainstruments.com]

- 11. news-medical.net [news-medical.net]

- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 13. Determination of low levels of amorphous content in inhalation grade lactose by moisture sorption isotherms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pragolab.cz [pragolab.cz]

- 15. tainstruments.com [tainstruments.com]

- 16. Determination of water content in lactose by Karl Fischer titration - Interlaboratory collaborative study: Universität Hohenheim [uni-hohenheim.de]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Water activity - Wikipedia [en.wikipedia.org]

- 20. Humidity Fixed Points of Binary Saturated Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Conservation physics: Saturated salt solutions for controlling relative humidity [conservationphysics.org]

- 22. researchgate.net [researchgate.net]

D-Lactose Monohydrate: A Technical Examination of its Reducing Properties and Implications in Pharmaceutical Development

Executive Summary: This technical guide provides an in-depth analysis of D-Lactose monohydrate, confirming its classification as a reducing sugar. The chemical basis for this property—the presence of a free hemiacetal group in its glucose moiety—is detailed. Standard experimental protocols for identifying reducing sugars, namely Benedict's and Fehling's tests, are described. The primary significance of lactose's reducing nature in the context of drug development is its propensity to engage in the Maillard reaction with amine-containing active pharmaceutical ingredients (APIs), a critical factor for formulation stability. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed methodologies and the chemical principles underlying these interactions.

The Chemical Definition of a Reducing Sugar

A reducing sugar is a carbohydrate that possesses the ability to act as a reducing agent. This capability stems from the presence of a free aldehyde or ketone group in its molecular structure.[1] In aqueous solutions, many monosaccharides and some disaccharides exist in equilibrium between their cyclic hemiacetal or hemiketal forms and an open-chain form that contains a reactive aldehyde or ketone group.[2][3] It is this open-chain form that can donate electrons to an oxidizing agent (such as Cu²⁺ ions in Benedict's or Fehling's solutions), thereby reducing it.[2][4] All monosaccharides, including glucose, fructose, and galactose, are reducing sugars.[2][5]

This compound: A Reducing Disaccharide

This compound is a disaccharide composed of two monosaccharide units: D-galactose and D-glucose. The two units are joined by a β-1,4 glycosidic bond.[6][7] Crucially, the glycosidic bond forms between the anomeric carbon (C1) of the galactose unit and the hydroxyl group on carbon 4 (C4) of the glucose unit. This leaves the anomeric carbon of the glucose unit unbonded and part of a hemiacetal group.[4][8]

This free hemiacetal in the glucose residue allows the ring to open, exposing a free aldehyde group. This structural feature is the definitive reason why lactose (B1674315) is classified as a reducing sugar.[2][4] In contrast, a non-reducing sugar like sucrose (B13894) has a glycosidic bond that involves the anomeric carbons of both of its monosaccharide units (glucose and fructose), leaving no hemiacetal group to open into a reactive form.[2][8]

Caption: Logical structure of Lactose, highlighting the free hemiacetal group on the glucose unit which confers its reducing properties.

Experimental Protocols for Identification

The reducing property of this compound can be qualitatively and quantitatively assessed using classic colorimetric assays.

Benedict's Test

Principle: Benedict's test identifies reducing sugars based on their ability to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺) in an alkaline solution. Benedict's reagent is a complex mixture of sodium carbonate, sodium citrate (B86180), and copper(II) sulfate.[9] The sodium carbonate provides the alkaline medium, while sodium citrate chelates the Cu²⁺ ions to keep them in solution. When heated in the presence of a reducing sugar, the Cu²⁺ ions are reduced to Cu⁺, which then precipitates as insoluble red copper(I) oxide (Cu₂O).[9][10] The resulting color change is indicative of the concentration of the reducing sugar.

Experimental Protocol:

-

Pipette 1 mL of the sample solution (e.g., a solution of this compound) into a clean test tube.

-

Add 2 mL of Benedict's reagent to the test tube.

-

Heat the mixture in a boiling water bath for 3-5 minutes.[9]

-

Remove the test tube and allow it to cool.

-

Observe any color change. A change from the initial blue color to green, yellow, orange, or brick-red indicates the presence of a reducing sugar.[11]

Caption: Standard experimental workflow for performing Benedict's test for reducing sugars.

Fehling's Test

Principle: Similar to Benedict's test, Fehling's test also relies on the reduction of Cu²⁺ ions. Fehling's solution consists of two separate parts that are mixed just before use: Fehling's A (an aqueous solution of copper(II) sulfate) and Fehling's B (an alkaline solution of potassium sodium tartrate, also known as Rochelle salt).[12] The tartrate ions chelate the Cu²⁺ ions. Upon heating with a reducing sugar, the Cu²⁺ complex is reduced, forming a red precipitate of copper(I) oxide.[12][13]

Experimental Protocol:

-

In a test tube, mix equal volumes of Fehling's solution A and Fehling's solution B to prepare the final deep blue reagent.

-

Add 1 mL of the sample solution to the test tube.

-

Place the test tube in a boiling water bath for several minutes.

-

A positive result is indicated by the formation of a reddish-brown precipitate.[6][13]

Caption: Standard experimental workflow for performing Fehling's test for reducing sugars.

Quantitative Data Summary

While precise quantification of reducing power requires advanced methods like titration (e.g., the Lane-Eynon method), Benedict's test can be used semi-quantitatively. The color of the precipitate correlates with the concentration of the reducing sugar present.

| Final Color of Solution | Approximate Concentration of Reducing Sugar | Interpretation |

| Blue | 0% | No reducing sugar present |

| Green | 0.1% - 0.5% | Trace amounts of reducing sugar |

| Yellow | 0.5% - 1.0% | Low concentration of reducing sugar |

| Orange | 1.0% - 1.5% | Moderate concentration of reducing sugar |

| Brick-Red | > 2.0% | High concentration of reducing sugar |

| (Data adapted from qualitative test result interpretations)[11] |

Significance in Drug Development: The Maillard Reaction

For pharmaceutical scientists, the most critical consequence of lactose's reducing nature is its participation in the Maillard reaction . This is a non-enzymatic browning reaction that occurs between a reducing sugar and the primary or secondary amine group of an amino acid, peptide, or protein.[2][3] In pharmaceutical formulations, the amine group is often part of the active pharmaceutical ingredient (API).

The reaction is initiated by the condensation of the sugar's carbonyl group with the amine, forming a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable ketoamine.[11] This cascade of reactions can lead to:

-

Degradation of the API: The chemical modification of the drug molecule leads to a loss of potency.

-

Discoloration of the Dosage Form: The formation of brown polymeric pigments, known as melanoidins, is a late-stage outcome.[2]

-

Formation of Impurities: The reaction products can be pharmacologically inactive or potentially toxic.

This drug-excipient incompatibility is a major concern for the stability and shelf-life of solid dosage forms containing amine-based drugs and lactose.[10][11] Factors such as temperature, moisture content, and pH significantly influence the rate of the Maillard reaction.[3] A related process, glycation , describes the non-enzymatic reaction of reducing sugars with proteins, which can affect the stability of biologic drug products like monoclonal antibodies.

Caption: Initial pathway of the Maillard reaction between lactose and an amine-containing API, a critical drug-excipient interaction.

Conclusion

This compound is unequivocally a reducing sugar due to the presence of a free hemiacetal functional group in its glucose unit. This property is readily demonstrable through standard chemical assays such as Benedict's and Fehling's tests. For professionals in drug development and formulation, understanding this characteristic is not merely academic; it is paramount for ensuring product stability. The potential for the Maillard reaction between lactose and amine-containing APIs necessitates careful pre-formulation studies and consideration of alternative excipients to prevent drug degradation and ensure the safety and efficacy of the final medicinal product.

References

- 1. Quantitative comparison of lactose and glucose utilization in Bifidobacterium longum cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Disaccharide - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. lndcollege.co.in [lndcollege.co.in]

- 7. Comparable Exogenous Carbohydrate Oxidation from Lactose or Sucrose during Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. customs.go.jp [customs.go.jp]

- 11. Lactose - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. scribd.com [scribd.com]

A Researcher's Guide to Commercial Grades of D-Lactose Monohydrate

An In-depth Technical Guide for Scientists and Drug Development Professionals

D-Lactose monohydrate, a disaccharide composed of galactose and glucose, is a ubiquitous excipient in the pharmaceutical industry and a common reagent in various research applications. Its versatility, stability, and cost-effectiveness make it a popular choice as a diluent, filler, and carrier in solid dosage forms, as well as a carbon source in cell culture media. However, not all lactose (B1674315) is created equal. The commercial availability of various grades of this compound, each with distinct specifications and purity profiles, necessitates a thorough understanding to ensure the selection of the most appropriate grade for a given research or development purpose. The choice of lactose grade can significantly impact experimental reproducibility, drug product performance, and regulatory compliance.

This technical guide provides a comprehensive overview of the common commercial grades of this compound for research, detailing their specifications, key analytical methodologies for their characterization, and the potential impact of grade selection on research outcomes.

Comparison of Commercial Grades

The selection of a this compound grade is primarily dictated by the intended application and the associated regulatory requirements. The most frequently encountered grades in a research setting are ACS Reagent Grade, Pharmaceutical Grade (meeting USP/NF, Ph. Eur., or JP standards), and Food Grade. The table below summarizes the typical specifications for these grades, allowing for a clear comparison of their purity and quality attributes.

Table 1: Typical Specifications of Commercial this compound Grades

| Parameter | ACS Reagent Grade | Pharmaceutical Grade (USP/NF, Ph. Eur., JP) | Food Grade |

| Appearance | White crystalline powder | White to almost white crystalline powder | White to pale yellow crystalline powder |

| Lactose Purity (%) | ≥ 99.0% | Conforms to identification tests | ≥ 99.0% |

| Water Content (%) | 4.0 - 6.0 | 4.5 - 5.5 | ≤ 5.5 |

| Residue on Ignition (%) | ≤ 0.03 | ≤ 0.1 | ≤ 0.3 |

| Heavy Metals (as Pb) | ≤ 5 ppm | ≤ 5 ppm | Not typically specified |

| Iron (Fe) | ≤ 5 ppm | Not typically specified | Not typically specified |

| Protein and Light-Absorbing Impurities | Passes test | Absorbance at 210-220 nm ≤ 0.25; 270-300 nm ≤ 0.07 | Not typically specified |

| pH of 10% solution | 4.0 - 6.5 | 4.0 - 6.5 | 4.5 - 7.5 |

| Total Aerobic Microbial Count (TAMC) | Not typically specified | ≤ 100 cfu/g | ≤ 2500 cfu/g |

| Total Yeast and Mold Count (TYMC) | Not typically specified | ≤ 50 cfu/g | ≤ 100 cfu/g |

| Escherichia coli | Not typically specified | Absent in 1g | ≤ 10 cfu/g |

| Salmonella | Not typically specified | Absent in 10g | Negative |

Note: These values are typical and may vary slightly between suppliers. Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific information.

Key Experimental Protocols for Quality Assessment

The quality and consistency of this compound are ensured through a series of analytical tests. The following are detailed methodologies for some of the most critical experiments cited in pharmacopeias and supplier specifications.

Determination of Water Content by Karl Fischer Titration (Based on USP <921>)

Principle: This method determines the water content of a substance by titration with a reagent that reacts quantitatively and specifically with water. The endpoint is determined potentiometrically.

Apparatus:

-

Automatic Karl Fischer Titrator (volumetric or coulometric)

-

Titration vessel with a tightly sealed inlet for sample introduction and electrodes

-

Magnetic stirrer

Reagents:

-

Karl Fischer Reagent (commercially available, single-component or two-component systems)

-

Anhydrous methanol (B129727) or other suitable solvent

-

Water standard for titrant standardization

Procedure (Volumetric Method):

-

Standardization of the Titrant:

-

Add a suitable volume of anhydrous methanol to the titration vessel and titrate to the endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

-

Accurately weigh a specified amount of water standard (e.g., sodium tartrate dihydrate) and add it to the vessel.

-

Titrate with the Karl Fischer reagent to the potentiometric endpoint.

-

Calculate the water equivalence factor (F) of the reagent in mg of H₂O per mL of titrant.

-

-

Sample Analysis:

-

Add a suitable volume of anhydrous methanol to the titration vessel and pre-titrate to the endpoint.

-

Accurately weigh a quantity of the this compound sample expected to contain an appropriate amount of water and introduce it into the vessel.

-

Stir to dissolve the sample.

-

Titrate with the standardized Karl Fischer reagent to the potentiometric endpoint. .

-

-

Calculation:

-

Calculate the percentage of water in the sample using the formula:

where:

-

V = volume of Karl Fischer reagent consumed by the sample (mL)

-

F = water equivalence factor of the reagent (mg H₂O/mL)

-

W = weight of the sample (g)

-

-

Determination of Residue on Ignition (Sulfated Ash) (Based on USP <281>)

Principle: This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid. It is a measure of the total amount of inorganic impurities in an organic substance.

Apparatus:

-

Porcelain or platinum crucible

-

Muffle furnace

-

Bunsen burner

-

Desiccator

Reagents:

-

Sulfuric acid (concentrated)

Procedure:

-

Ignite a suitable crucible in a muffle furnace at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.

-

Accurately weigh a specified amount of the this compound sample into the crucible.

-

Moisten the sample with a small amount of concentrated sulfuric acid.

-

Gently heat the crucible over a Bunsen burner until the sample is thoroughly charred.

-

Cool the crucible, then add a few more drops of sulfuric acid.

-

Heat again until no more white fumes are evolved.

-

Ignite the crucible in the muffle furnace at 600 ± 50 °C until all the carbon has been consumed.

-

Cool the crucible in a desiccator to room temperature and weigh accurately.

-

Repeat the ignition for 15-minute intervals until a constant weight is achieved.

-

Calculation:

-

Calculate the percentage of residue on ignition using the formula:

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates lactose from its related sugars and other impurities based on their differential partitioning between a stationary phase and a mobile phase. A refractive index (RI) detector is commonly used for the quantification of sugars.

Apparatus:

-

HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

-

Data acquisition and processing software.

Chromatographic Conditions (Example):

-

Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column (e.g., 300 mm x 7.8 mm, L17 packing).[1]

-

Mobile Phase: A mixture of water and acetonitrile (B52724) (e.g., 25:75 v/v).[2]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 40 °C.

-

Injection Volume: 10 µL.[3]

-

Detector: Refractive Index (RI) detector.

Procedure:

-

Standard Preparation:

-

Accurately weigh a suitable amount of USP Lactose Monohydrate Reference Standard and dissolve it in the mobile phase to prepare a standard solution of known concentration.

-

-

Sample Preparation:

-

Accurately weigh a corresponding amount of the this compound sample and dissolve it in the mobile phase to prepare a sample solution of the same nominal concentration as the standard solution.

-

-

Chromatography:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and measure the peak areas for lactose.

-

-

Calculation:

-

Calculate the purity of the lactose in the sample by comparing the peak area of the sample to the peak area of the standard.

-

Impact of Lactose Grade on Research and Drug Development

The selection of an inappropriate grade of this compound can have significant consequences for research and development activities.

-

Purity and Impurities: For sensitive applications such as cell culture or in the formulation of biologics, the presence of trace impurities like heavy metals, endotoxins, or proteins in lower-grade lactose can be detrimental. ACS Reagent Grade or a high-purity pharmaceutical grade with stringent limits on these impurities is essential to ensure cell viability and product stability.

-